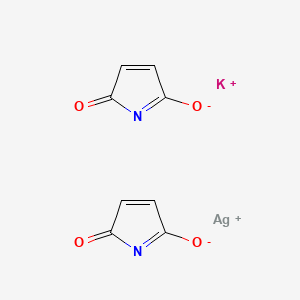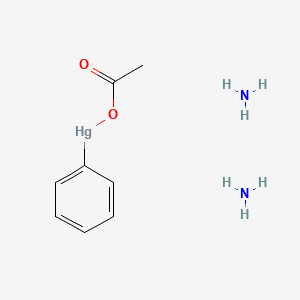
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetato-O)diamminephenylmercury is an organomercurial compound with the molecular formula C8H14HgN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)diamminephenylmercury typically involves the reaction of phenylmercuric acetate with ammonia and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Acetato-O)diamminephenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert (Acetato-O)diamminephenylmercury into other organomercurial compounds.
Substitution: The acetate group in the compound can be substituted with other ligands, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Acetato-O)diamminephenylmercury include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from the reactions of (Acetato-O)diamminephenylmercury depend on the specific reaction conditions and reagents used. These products often include other organomercurial compounds with different functional groups .
Scientific Research Applications
(Acetato-O)diamminephenylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of (Acetato-O)diamminephenylmercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylmercuric acetate: Similar in structure but lacks the diammine and acetate groups.
Mercury(II) acetate: Contains mercury and acetate but does not have the phenyl and diammine groups.
Phenylmercuric nitrate: Another organomercurial compound with different functional groups.
Properties
CAS No. |
68201-97-8 |
|---|---|
Molecular Formula |
C8H14HgN2O2 |
Molecular Weight |
370.80 g/mol |
IUPAC Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1 |
InChI Key |
SEIWBXMZFMSKOP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


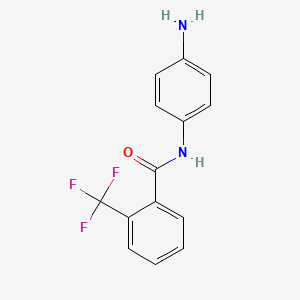
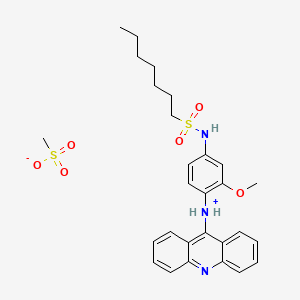
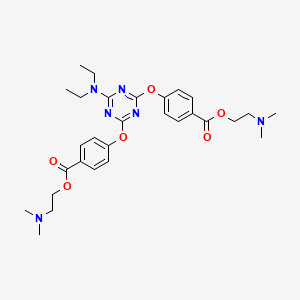
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
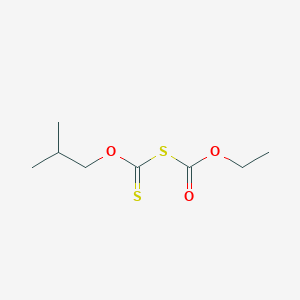


![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
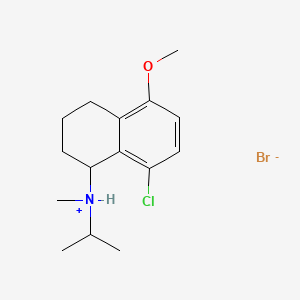
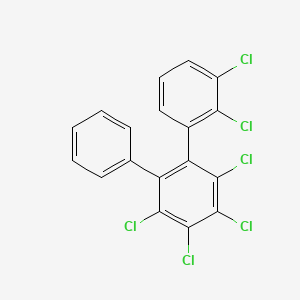
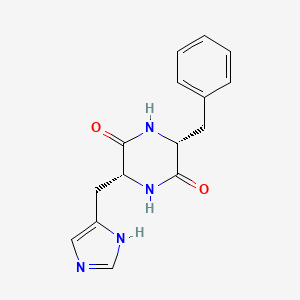
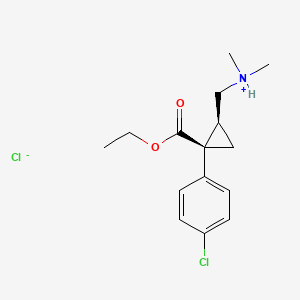
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
